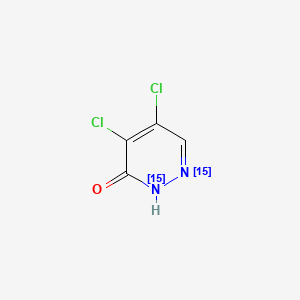

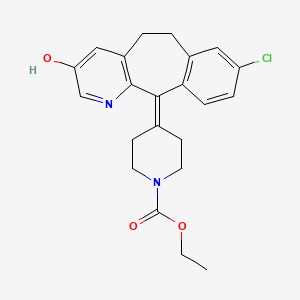

3-Hydroxy Loratadine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

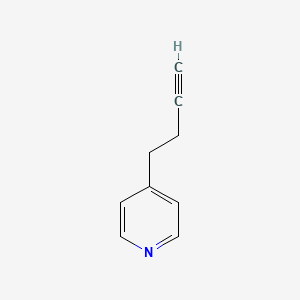

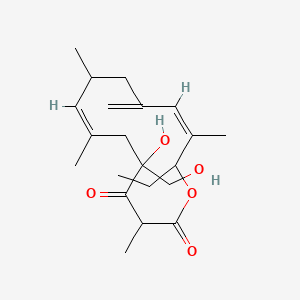

The structure of a major active metabolite of the non-sedating antihistamine Loratadine was confirmed by synthesis. The metabolite was prepared from 3-methyl pyridine in twelve steps .Molecular Structure Analysis

The 3-Hydroxy Loratadine molecule belongs to the Cs symmetric point group, which consists of 44 atoms and expected 126 normal modes of vibrations . It involves Fourier transform infrared spectrometry, nuclear magnetic resonance spectroscopy, and mass spectroscopy for functional groups and structural confirmation .Chemical Reactions Analysis

The chemical reactions of 3-Hydroxy Loratadine involve its transformation into its metabolites. One study describes a rapid micellar HPLC analysis of Loratadine and its major metabolite Desloratadine .Physical And Chemical Properties Analysis

3-Hydroxy Loratadine has a molecular weight of 398.9 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . The exact mass is 398.1397203 g/mol, and the monoisotopic mass is also 398.1397203 g/mol .Aplicaciones Científicas De Investigación

Metabolism and Pharmacokinetics

3-Hydroxy Loratadine is a significant metabolite formed during the metabolism of Loratadine. The study of its formation, particularly through enzymatic pathways, sheds light on the drug's metabolic stability and efficacy. A study by Kazmi et al. (2015) demonstrated that the formation of 3-Hydroxydesloratadine, a major active human metabolite, involves glucuronidation by UDP-Glucuronosyltransferase 2B10 followed by oxidation by CYP2C8, indicating a complex metabolic pathway that ensures the drug's effective bioactivation and clearance (Kazmi et al., 2015).

Formulation Development

Research has also been focused on the formulation development of Loratadine and its metabolites for improved delivery and efficacy. A study by Sapavatu and Jadi (2019) on the development of gastroretentive drug delivery systems for Loratadine highlights the innovative approaches to maximizing the therapeutic potential of Loratadine and its metabolites, including 3-Hydroxy Loratadine, through controlled release mechanisms (Sapavatu & Jadi, 2019).

Pharmacological Effects

Beyond its primary antihistaminic action, 3-Hydroxy Loratadine has been implicated in various pharmacological effects. Hunto et al. (2020) explored loratadine's anti-inflammatory properties, demonstrating its ability to inhibit inflammatory responses by modulating NF-kB pathway activity. This suggests that 3-Hydroxy Loratadine, as an active metabolite, may contribute to these anti-inflammatory effects, presenting a potential area for therapeutic application in inflammatory conditions (Hunto et al., 2020).

Mecanismo De Acción

Target of Action

3-Hydroxy Loratadine, a metabolite of Loratadine, primarily targets H1 histamine receptors . These receptors play a crucial role in allergic reactions, and their inhibition can alleviate allergy symptoms .

Mode of Action

3-Hydroxy Loratadine acts by inhibiting the binding of pyrilamine to brain H1 receptors . This interaction results in the suppression of histamine-induced effects, such as vasodilation, bronchoconstriction, smooth muscle contraction, and separation of endothelial cells .

Biochemical Pathways

The formation of 3-Hydroxy Loratadine involves a series of biochemical reactions. Loratadine is extensively metabolized to Desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo . Desloratadine is then glucuronidated by UDP-Glucuronosyltransferase 2B10 (UGT2B10) followed by oxidation by Cytochrome P450 2C8 (CYP2C8) to form 3-Hydroxy Desloratadine .

Pharmacokinetics

The pharmacokinetics of 3-Hydroxy Loratadine involve its distribution to specific immune-regulatory tissues . The body’s exposure to active metabolites is much higher than to the prodrug with Loratadine . It is widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .

Result of Action

The action of 3-Hydroxy Loratadine results in the inhibition of immune-mediated allergic inflammation . This is achieved through the hypothalamic-pituitary-adrenal (HPA) axis . The compound’s action on H1 receptors helps alleviate symptoms of allergies by reducing histamine-induced effects .

Action Environment

The action, efficacy, and stability of 3-Hydroxy Loratadine can be influenced by various environmental factors. For instance, the concentrations of Loratadine, Desloratadine, and their active metabolites in the spleen were found to be much higher than in the thymus . This suggests that the spleen, one of the sites where immune responses occur, might be a significant environment for the action of these compounds .

Direcciones Futuras

Newer generation H1-antihistamines, including Loratadine and its derivatives, are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria . In the future, clinically advantageous H1 antihistamines developed with the aid of molecular techniques might be available .

Propiedades

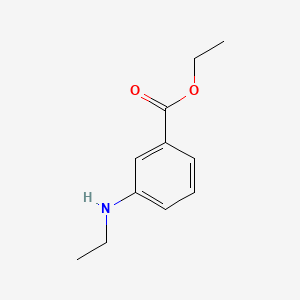

IUPAC Name |

ethyl 4-(13-chloro-6-hydroxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3/c1-2-28-22(27)25-9-7-14(8-10-25)20-19-6-5-17(23)11-15(19)3-4-16-12-18(26)13-24-21(16)20/h5-6,11-13,26H,2-4,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVVQHZYLIQAEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)O)C=C(C=C3)Cl)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652014 |

Source

|

| Record name | Ethyl 4-(8-chloro-3-hydroxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183483-15-0 |

Source

|

| Record name | Ethyl 4-(8-chloro-3-hydroxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564308.png)